molecular formula C8H8N4O B2940156 2-amino-1H-benzo[d]imidazole-5-carboxamide CAS No. 1207452-23-0

2-amino-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2940156
CAS No.: 1207452-23-0
M. Wt: 176.179
InChI Key: MVZXAQTVSPDLMF-UHFFFAOYSA-N
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Description

2-Amino-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound with a molecular formula of C8H7N3O. It is a derivative of benzimidazole, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of different dosages of 2-Amino-1H-benzo[d]imidazole-5-carboxamide in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently limited .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1H-benzo[d]imidazole-5-carboxamide typically involves the cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives. Another method involves the use of aldehydes and sodium dithionite to reduce o-nitroanilines, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound often employs catalytic redox cycling using cerium (IV) and cerium (III) in the presence of hydrogen peroxide. This method allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-amino-1H-benzo[d]imidazole-5-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA and RNA, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-amino-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-7(13)4-1-2-5-6(3-4)12-8(10)11-5/h1-3H,(H2,9,13)(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXAQTVSPDLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207452-23-0
Record name 2-amino-1H-benzo[d]imidazole-5-carboxamide
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